Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
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Description
Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is a chemical compound with the molecular formula C12H12N2O5S and a molecular weight of 296.3 . It’s a specialty product used for proteomics research .
Synthesis Analysis
The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Heterocyclic Synthesis
- Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is used in the synthesis of polycyclic nitrogen-containing heterocycles. For instance, it has been utilized in the formation of 1,6‐naphthyridine ring systems through reactions with amino‐cyano‐methylthio‐heterocycles and dialkyl acetylenedicarboxylates (Tominaga, Nomoto, & Yoshioka, 1996).
Reactions with Acetylenic Esters
- The compound is involved in reactions with acetylenic esters, such as dimethyl acetylenedicarboxylate (DMAD) or methyl propiolate. These reactions, often conducted in dimethyl sulfoxide (DMSO) or hexamethylphosphoric triamide, lead to various heterocyclic compounds (Matsunaga, Sonoda, Tomioka, & Yamazaki, 1986).
Dyeing Polyester Fibers
- In the field of textile dyeing, derivatives of this compound, like ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, have been synthesized and used as disperse dyes for polyester fibers. These dyes exhibit a range of color shades and good fastness properties, though they show poor photostability (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).
Synthesis of Tetrasubstituted Thiophenes
- The compound is used in synthesizing tetrasubstituted thiophenes, showing the versatility of its application in heterocyclic chemistry. This involves a one-pot multicomponent protocol and reactions with various substrates to produce different thiophene derivatives (Sahu et al., 2015).
Potential Radioprotective and Anticancer Agents
- It's also a precursor in the synthesis of novel heterocyclic compounds with potential applications as radioprotective and anticancer agents. Such compounds have shown significant activity against certain cancer cell lines (Ghorab, Osman, Noaman, Heiba, & Zaher, 2006).
Properties
IUPAC Name |
dimethyl 5-[(2-cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c1-6-8(11(16)18-2)10(14-7(15)4-5-13)20-9(6)12(17)19-3/h4H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXXBHAUOPJKCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC#N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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